N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE
Overview
Description
N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE is a complex organic compound with a molecular formula of C24H21N3O4S This compound is characterized by the presence of a benzyl(methyl)sulfamoyl group attached to a phenyl ring, which is further connected to an isoindole moiety through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
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Formation of the Benzyl(methyl)sulfamoyl Intermediate: : This step involves the reaction of benzylamine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
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Coupling with 4-Nitrophenylacetic Acid: : The intermediate is then coupled with 4-nitrophenylacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired acetamide linkage.
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Reduction of the Nitro Group: : The nitro group is reduced to an amine using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.
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Cyclization to Form Isoindole: : The final step involves the cyclization of the amine with phthalic anhydride to form the isoindole moiety, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form sulfoxides or sulfones.
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Reduction: : Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of amines or alcohols.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaH in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE has several scientific research applications:
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Medicinal Chemistry: : The compound is investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
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Materials Science: : The compound’s unique structure makes it a candidate for the development of novel materials, including polymers and nanomaterials.
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Biological Studies: : It is used in biological studies to understand its interaction with various biomolecules and its potential as a biochemical probe.
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Industrial Applications: : The compound may be used in the synthesis of other complex organic molecules, serving as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. The exact molecular pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE can be compared with similar compounds such as:
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N-{4-[Benzyl(methyl)sulfamoyl]phenyl}acetamide: : This compound lacks the isoindole moiety, making it less complex and potentially less bioactive.
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N-(4-{[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)oxy]carbonyl}phenyl)-2-iodoacetamide: : This compound contains a pyrrol moiety instead of an isoindole, which may result in different chemical and biological properties.
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Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]: : This compound has an amino group instead of a benzyl(methyl)sulfamoyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2-(1,3-dioxoisoindol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S/c1-26(15-17-7-3-2-4-8-17)33(31,32)19-13-11-18(12-14-19)25-22(28)16-27-23(29)20-9-5-6-10-21(20)24(27)30/h2-14H,15-16H2,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNENSKCDULKSMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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